N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
SJ6986 is a potent, selective, and orally active degrader of G1 to S phase transition 1 (GSPT1) and GSPT2 proteins. It is a thalidomide analogue that exhibits high selectivity over approximately 9000 proteins, including classical immunomodulatory imide drug (IMiD) neosubstrates such as IKZF1 . SJ6986 has shown promising results in preclinical studies, particularly in the treatment of acute lymphoblastic leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SJ6986 involves the modification of the thalidomide scaffold to enhance its selectivity and potency as a GSPT1/2 degrader . The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain.
Industrial Production Methods: Industrial production of SJ6986 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified through standard techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: SJ6986 primarily undergoes degradation reactions, where it acts as a molecular glue to facilitate the ubiquitination and subsequent degradation of GSPT1 and GSPT2 proteins . This process involves the recruitment of the E3 ubiquitin ligase complex, leading to the proteasome-mediated degradation of the target proteins .
Common Reagents and Conditions: The degradation activity of SJ6986 is dependent on the presence of the cereblon (CRBN) protein, which is a component of the E3 ubiquitin ligase complex . The compound binds to CRBN and alters its surface, enabling the recruitment of GSPT1 and GSPT2 for degradation .
Major Products Formed: The major products formed from the degradation reactions facilitated by SJ6986 are ubiquitinated GSPT1 and GSPT2 proteins, which are subsequently degraded by the proteasome .
Scientific Research Applications
SJ6986 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of targeted protein degradation . In biology, it is employed to investigate the role of GSPT1 and GSPT2 in cell cycle regulation and apoptosis . In medicine, SJ6986 has shown potential as a therapeutic agent for the treatment of acute lymphoblastic leukemia and other cancers . Additionally, it is used in the development of new drugs that target undruggable proteins through the mechanism of targeted protein degradation .
Mechanism of Action
SJ6986 exerts its effects by acting as a molecular glue that binds to the cereblon protein, a component of the E3 ubiquitin ligase complex . This binding alters the surface of cereblon, enabling the recruitment of GSPT1 and GSPT2 proteins for ubiquitination and subsequent degradation by the proteasome . The degradation of GSPT1 and GSPT2 disrupts the cell cycle and induces apoptosis in cancer cells .
Comparison with Similar Compounds
SJ6986 is unique in its high selectivity and potency as a GSPT1/2 degrader. Similar compounds include other cereblon E3 ligase modulators (CELMoDs) such as CC-90009 and lenalidomide . While these compounds also target GSPT1 and GSPT2, SJ6986 exhibits superior selectivity and oral bioavailability . Additionally, SJ6986 does not induce the formation of the IKZF1-CRBN/DDB1 ternary complex, which is a common feature of other IMiDs .
List of Similar Compounds:- CC-90009
- Lenalidomide
- Pomalidomide
- Thalidomide
Properties
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O7S/c21-20(22,23)33-14-3-1-2-4-15(14)34(31,32)25-10-5-6-11-12(9-10)19(30)26(18(11)29)13-7-8-16(27)24-17(13)28/h1-6,9,13,25H,7-8H2,(H,24,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAFYSIKAVFVPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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